N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-5-4-8-22-16(11)20-17(21-18(22)24)27-10-15(23)19-13-7-6-12(25-2)9-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFKDWBBKLBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the pyrido[1,2-a][1,3,5]triazin core and subsequent modification to introduce the dimethoxyphenyl and sulfanyl groups. The synthetic route typically includes:
- Formation of the Pyrido[1,2-a][1,3,5]triazin Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Sulfanyl Group : This can be performed via nucleophilic substitution or other coupling reactions.
- Final Acetylation : The final step involves attaching the acetamide moiety to complete the structure.
Antitumor Activity
Recent studies have demonstrated that compounds containing pyrido[1,2-a][1,3,5]triazin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was evaluated against HeLa and MCF-7 cell lines using the MTT assay. Results indicated an IC50 value of approximately 29 μM against HeLa cells, suggesting potent antitumor activity .
The biological activity is believed to stem from the compound's ability to interfere with cellular processes such as:
- Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
Study 1: Cytotoxic Evaluation
A study conducted on various derivatives of pyrido[1,2-a][1,3,5]triazin revealed that modifications significantly affect cytotoxicity. The presence of lipophilic groups enhanced membrane permeability and interaction with cellular targets .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3c | MCF-7 | 73 |
Study 2: Structure-Activity Relationship
Research on the structure-activity relationship (SAR) of similar compounds highlighted that specific substitutions on the triazin ring could enhance biological activity. Compounds with electron-donating groups showed improved cytotoxicity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido-triazines have shown promising results in inhibiting tumor growth in multicellular spheroid models, suggesting that modifications to the triazine ring can enhance anticancer activity.
Table 1: Anticancer Activity Overview
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the sulfanyl group may contribute to its ability to inhibit bacterial enzymes or disrupt cell membranes. Research into related compounds has demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for similar applications .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its interaction with enzymes could lead to the development of new therapeutic agents targeting metabolic disorders or inflammatory diseases .
Case Study 1: Anticancer Screening
In a comprehensive screening of a library of compounds against multicellular spheroids representing tumor growth models, several pyrido-triazine derivatives exhibited substantial cytotoxicity. Modifications to the triazine structure were found to significantly enhance anticancer properties, leading researchers to propose further investigation into these structural variations for drug development .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related compounds have suggested potential interactions with key biological targets involved in cancer progression and inflammation pathways. These computational studies provide insights into how structural features influence biological activity and guide future synthesis efforts aimed at optimizing efficacy .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
The target compound shares functional and structural motifs with sulfonamide- and acetamide-based derivatives reported in the literature. Key comparisons include:
Key Observations :
- The 2,4-dimethoxyphenyl group offers greater electron-donating capacity and solubility than the 4-methyl/methoxy substituents in 13a/b .
- The sulfanyl bridge in the target compound differs from the cyano group in 13a/b, which may reduce electrophilicity and alter metabolic stability.
Physicochemical Properties
Analysis :
- The target compound’s dimethoxyphenyl group may improve solubility in polar aprotic solvents compared to 13a/b’s methyl/methoxy variants.
- The pyridotriazinone core’s conjugated system could redshift UV-Vis absorption relative to 13a/b’s cyanoacetamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
